8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-{[(tert-butoxycarbonyl)amino]methyl}cyclohexanecarboxylate
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Overview
Description
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-{[(tert-butoxycarbonyl)amino]methyl}cyclohexanecarboxylate is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a chromen core, a propyl group, and a tert-butoxycarbonyl-protected amino group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-{[(tert-butoxycarbonyl)amino]methyl}cyclohexanecarboxylate typically involves multiple steps. The initial step often includes the formation of the chromen core through a cyclization reaction. This is followed by the introduction of the propyl group via alkylation. The tert-butoxycarbonyl-protected amino group is then added through a series of protection and deprotection steps. The final product is obtained after purification, usually by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Common solvents used in the synthesis include dichloromethane and ethanol, and reactions are typically carried out under inert atmospheres to prevent oxidation .
Chemical Reactions Analysis
Types of Reactions
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-{[(tert-butoxycarbonyl)amino]methyl}cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds .
Scientific Research Applications
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-{[(tert-butoxycarbonyl)amino]methyl}cyclohexanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-{[(tert-butoxycarbonyl)amino]methyl}cyclohexanecarboxylate involves its interaction with specific molecular targets. The chromen core can interact with enzymes and receptors, modulating their activity. The propyl group and the tert-butoxycarbonyl-protected amino group can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate
- 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl acetate
- 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-chlorobenzoate
Uniqueness
Compared to similar compounds, 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-{[(tert-butoxycarbonyl)amino]methyl}cyclohexanecarboxylate is unique due to the presence of the tert-butoxycarbonyl-protected amino group. This functional group can significantly influence the compound’s reactivity and biological activity, making it a valuable molecule for various applications .
Properties
CAS No. |
1212261-05-6 |
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Molecular Formula |
C26H35NO6 |
Molecular Weight |
457.6 g/mol |
IUPAC Name |
(8-methyl-2-oxo-4-propylchromen-7-yl) 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C26H35NO6/c1-6-7-19-14-22(28)32-23-16(2)21(13-12-20(19)23)31-24(29)18-10-8-17(9-11-18)15-27-25(30)33-26(3,4)5/h12-14,17-18H,6-11,15H2,1-5H3,(H,27,30) |
InChI Key |
NHLIECAJDXAXPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C3CCC(CC3)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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